

SMCypI C31 competitive binding assay cyclophilin A dissociation constant

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Compound Focus: **SMCypI C31**

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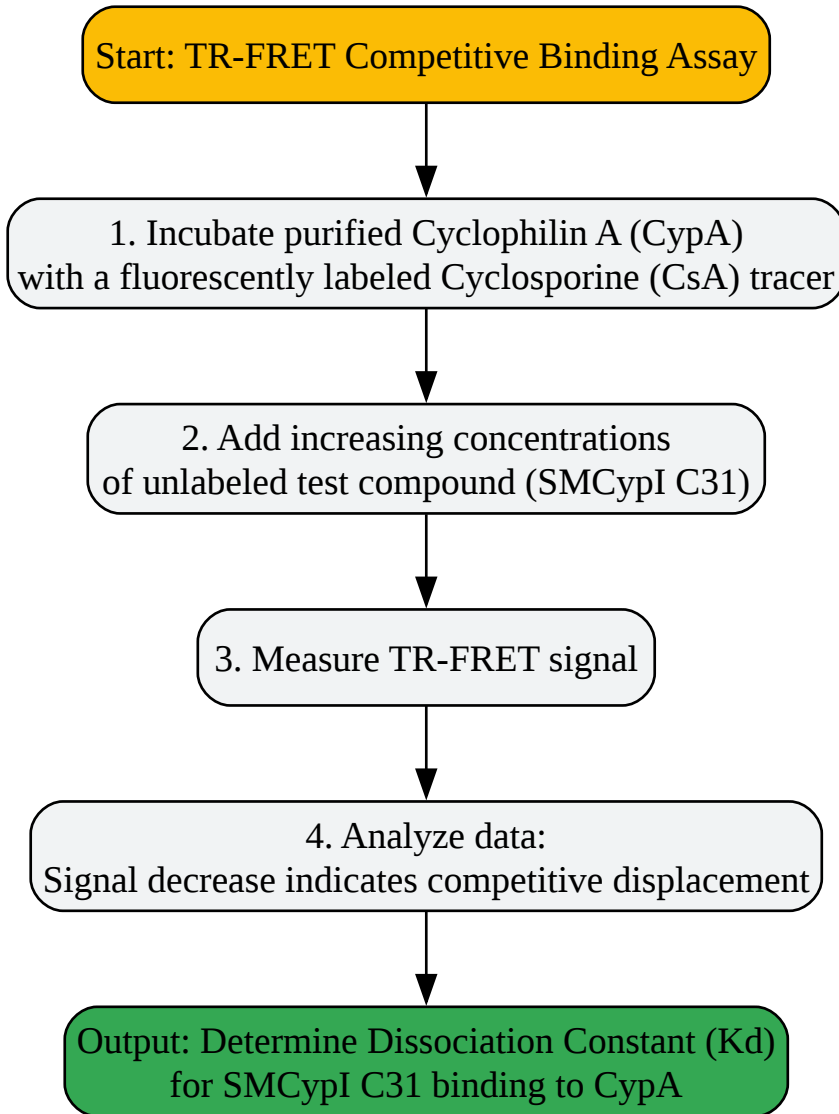
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Competitive Binding and Mechanistic Data

The core experimental data for **SMCypI C31**'s interaction with cyclophilin A (CypA) is summarized in the table below.

| Parameter | Value for SMCypI C31 | Experimental Method | Context/Comparison |
|----------------------------|---|--|---|
| Dissociation Constant (Kd) | 105 nM [1] | Time-resolved fluorescence resonance energy transfer (TR-FRET) [1] | Displaced a labeled cyclosporine (CsA) probe; higher Kd than CsA (8.4 nM) and alisporivir (<5 nM) [1] |
| PPlase Inhibition (IC50) | 0.1 µM [2] [3] | Not specified in available data [2] [3] | Direct measure of inhibiting cyclophilin A's enzymatic activity [2] [3] |
| Anti-HCV Activity (EC50) | 1.20 to 7.76 µM (across multiple HCV genotypes) [1] [3] | HCV subgenomic replicon assays [1] | Confirmed pangenotypic activity; higher EC50 than alisporivir (0.01-0.04 µM) [1] |

The primary mechanism of action was demonstrated through a **competitive binding assay** [1]. The experimental workflow can be summarized as follows:



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This assay confirmed that **SMCypI C31** binds to CypA's hydrophobic PPIase active site, directly **disrupting the CypA-NS5A interaction** which is critical for viral replication [1] [2].

Experimental Protocol Overview

For the key experiments cited, the methodologies are as follows:

- **Competitive Binding Assay (TR-FRET):** This assay used purified CypA protein and a CsA tracer labeled for TR-FRET detection. The unlabeled **SMCypI C31** was added in increasing concentrations, and its ability to displace the tracer was measured by a reduction in the TR-FRET signal, allowing for the calculation of the dissociation constant (Kd) [1].
- **Antiviral Activity (Replicon Assay):** The anti-HCV activity was evaluated using engineered human cell lines harboring **HCV subgenomic replicons (HCV-SGRs)** from different genotypes. These replicons are self-replicating viral RNA molecules that carry a reporter gene (e.g., luciferase). The EC50 value was determined by treating the cells with a dose range of **SMCypI C31** and measuring the reduction in reporter signal, which corresponds to the inhibition of viral RNA replication [1].

Significance and Context for Researchers

SMCypI C31 represents a novel class of non-peptidic, small-molecule cyclophilin inhibitors that are chemically distinct from classic cyclic peptide inhibitors like Cyclosporine A [4]. Its significance in research includes:

- **Broad-Spectrum Potential:** While most potent against HCV, **SMCypI C31** also shows inhibitory activity against other Flaviviridae family viruses like Dengue virus (DENV), Yellow Fever virus (YFV), and Zika virus (ZIKV), albeit with higher EC50 values [1] [2].
- **High Barrier to Resistance:** Resistance selection studies indicated that **SMCypI C31 hardly selected for amino acid substitutions** conferring resistance in vitro, a valuable property compared to some direct-acting antiviral agents [1].
- **Research Tool and Lead Compound:** This molecule is not only a tool for exploring cyclophilin functions in viral life cycles but has also served as a chemical backbone for developing derivatives with improved potency for other applications, such as mitigating hepatic ischemia-reperfusion injury [4].

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